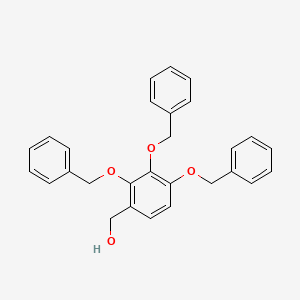

2,3,4-Tris(phenylmethoxy)benzenemethanol

Description

2,3,4-Tris(phenylmethoxy)benzenemethanol is a chemical compound with the molecular formula C28H26O4. It is an intermediate in the synthesis of various organic compounds and is used in research and development for its unique chemical properties.

Properties

Molecular Formula |

C28H26O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[2,3,4-tris(phenylmethoxy)phenyl]methanol |

InChI |

InChI=1S/C28H26O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 |

InChI Key |

BVNFGERTJRHHSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tris(phenylmethoxy)benzenemethanol typically involves the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. One common method involves the reaction of 2,3,4-trihydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tris(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine or chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4-Tris(phenylmethoxy)benzenemethanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Tris(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Tris(phenylmethoxy)benzenemethanol: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

2,3,4-Trihydroxybenzyl Alcohol: A precursor in the synthesis of 2,3,4-Tris(phenylmethoxy)benzenemethanol, with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,3,4-Tris(phenylmethoxy)benzenemethanol is a compound characterized by its unique phenolic structure, which contributes to various biological activities. This article explores its biological activity, focusing on antioxidant, anti-inflammatory, and antimicrobial properties, as well as mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes multiple phenylmethoxy groups that enhance its reactivity and interaction with biological systems. The presence of hydroxyl groups in the structure is crucial for its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Methyl 3,4,5-Tris(benzyloxy)benzoate | 30 | Hydroxyl group participation |

| Curcumin | 15 | Direct interaction with ROS |

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions contribute to its potential therapeutic effects in inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

A study involving human macrophages demonstrated that treatment with this compound resulted in a significant reduction in the levels of TNF-α and IL-6 after exposure to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound donates hydrogen atoms to free radicals, neutralizing their reactivity.

- Anti-inflammatory Mechanism: It modulates signaling pathways associated with inflammation, particularly the NF-κB pathway.

- Antimicrobial Mechanism: The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.